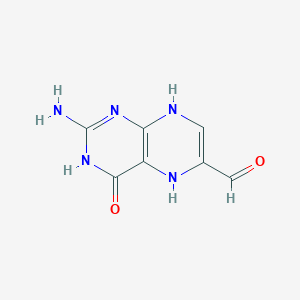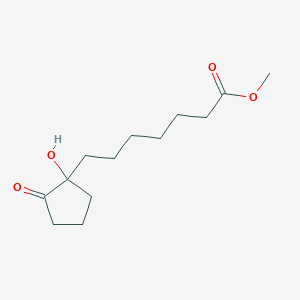
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate is a synthetic compound with significant applications in various fields. It is a derivative of prostaglandin, a group of physiologically active lipid compounds. This compound is known for its role in medical and pharmaceutical research, particularly in the development of drugs for gastrointestinal and reproductive health.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate can be synthesized through several methods. One common approach involves the use of dibenzyl malonate as a starting material. The synthesis typically involves three steps:
Formation of the cyclopentyl ring: This step involves the cyclization of dibenzyl malonate to form a cyclopentyl intermediate.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group at the desired position.
Esterification: The final step involves esterification to form the methyl ester of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It plays a role in the development of drugs for treating gastrointestinal disorders and reproductive health issues.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate involves its interaction with specific molecular targets and pathways. As a prostaglandin analog, it binds to prostaglandin receptors on cell surfaces, leading to various physiological effects. These effects include modulation of inflammation, regulation of gastric acid secretion, and induction of uterine contractions .
類似化合物との比較
Similar Compounds
Misoprostol: A synthetic prostaglandin E1 analog used for preventing gastric ulcers and inducing labor.
Dinoprostone: Another prostaglandin E2 analog used for cervical ripening and labor induction.
Uniqueness
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate is unique due to its specific structural features and functional groups, which confer distinct biological activities. Its ability to interact with prostaglandin receptors makes it valuable in medical research and drug development .
特性
CAS番号 |
67728-51-2 |
|---|---|
分子式 |
C13H22O4 |
分子量 |
242.31 g/mol |
IUPAC名 |
methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate |
InChI |
InChI=1S/C13H22O4/c1-17-12(15)8-4-2-3-5-9-13(16)10-6-7-11(13)14/h16H,2-10H2,1H3 |
InChIキー |
PRFRIJTXICLPRQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCC1(CCCC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


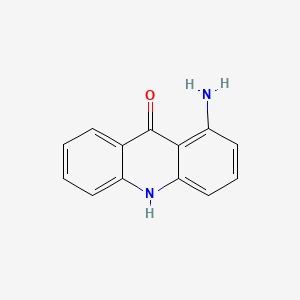

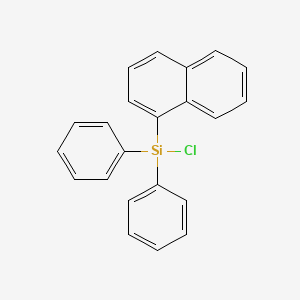
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)



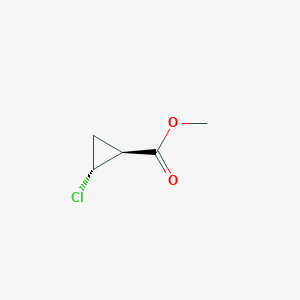


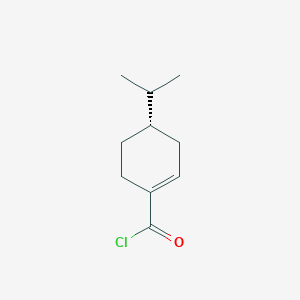
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
